molecular formula C18H21N3O2 B3963077 N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide

N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide

货号 B3963077
分子量: 311.4 g/mol
InChI 键: JFHCLZQABPCVGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a key role in the survival of cancer cells. ABT-199 has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

作用机制

N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide selectively binds to the hydrophobic groove of BCL-2 protein, inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells. This compound has a high affinity for BCL-2 protein, with an IC50 value of 0.01 μM.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as to sensitize them to chemotherapy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in patients, with a manageable toxicity profile.

实验室实验的优点和局限性

The advantages of N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide in lab experiments include its high selectivity for BCL-2 protein, its potency in inducing apoptosis in cancer cells, and its favorable pharmacokinetic profile. However, its limitations include the need for expertise in organic chemistry for its synthesis, as well as the potential for resistance development in cancer cells.

未来方向

For the research and development of N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide include the investigation of its efficacy in combination with other targeted therapies, as well as its potential use in other types of cancer. The identification of biomarkers that predict response to this compound could also help to personalize treatment and improve patient outcomes. The development of second-generation BCL-2 inhibitors with improved potency and selectivity could also be a promising avenue for research.

科学研究应用

N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In CLL, this compound has shown remarkable efficacy in patients with relapsed or refractory disease, with overall response rates of up to 80%. In AML, this compound has shown promising results in combination with chemotherapy, with overall response rates of up to 70%. This compound has also shown activity in other types of cancer, including multiple myeloma and non-Hodgkin's lymphoma.

属性

IUPAC Name

4-tert-butyl-N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)14-8-4-13(5-9-14)17(22)20-15-10-6-12(7-11-15)16(19)21-23/h4-11,23H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCLZQABPCVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。